2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 868146-13-8
VCID: VC0344872
InChI: InChI=1S/C22H28N2O6S/c1-17-4-7-19(8-5-17)31(26,27)24-12-10-23(11-13-24)14-15-30-22(25)18-6-9-20(28-2)21(16-18)29-3/h4-9,16H,10-15H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C22H28N2O6S
Molecular Weight: 448.5g/mol

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate

CAS No.: 868146-13-8

Main Products

VCID: VC0344872

Molecular Formula: C22H28N2O6S

Molecular Weight: 448.5g/mol

2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate - 868146-13-8

CAS No. 868146-13-8
Product Name 2-(4-Tosylpiperazin-1-yl)ethyl 3,4-dimethoxybenzoate
Molecular Formula C22H28N2O6S
Molecular Weight 448.5g/mol
IUPAC Name 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C22H28N2O6S/c1-17-4-7-19(8-5-17)31(26,27)24-12-10-23(11-13-24)14-15-30-22(25)18-6-9-20(28-2)21(16-18)29-3/h4-9,16H,10-15H2,1-3H3
Standard InChIKey UACYUPVRFDUAMI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC(=O)C3=CC(=C(C=C3)OC)OC
PubChem Compound 16645333
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator